3-methyl-5-(trifluoromethyl)pyridin-4-amine
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Overview
Description
3-methyl-5-(trifluoromethyl)pyridin-4-amine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. The presence of the trifluoromethyl group (-CF3) imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. This compound is of particular interest due to its potential use in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(trifluoromethyl)pyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions .
Another method involves the trifluoromethylation of pyridine derivatives. For instance, 4-iodopyridine can be trifluoromethylated using a suitable trifluoromethylating agent . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-methyl-5-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-methyl-5-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceuticals and agrochemicals.
The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar applications in agrochemicals and pharmaceuticals.
3-(trifluoromethyl)pyrazole: A compound with a trifluoromethyl group on a pyrazole ring, used in the synthesis of various organic molecules.
Uniqueness
3-methyl-5-(trifluoromethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
1101061-18-0 |
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Molecular Formula |
C7H7F3N2 |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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